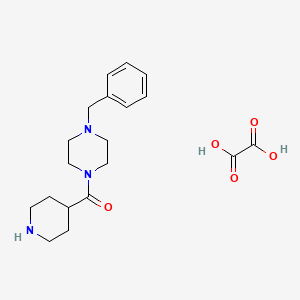![molecular formula C28H37N3O6 B3950758 1-benzyl-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3950758.png)
1-benzyl-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate
Overview
Description
1-benzyl-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate, also known as BEP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEP is a piperazine derivative that has been synthesized for the purpose of studying its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-benzyl-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have an affinity for sigma receptors, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter systems, induction of apoptosis in cancer cells, and improvement of cardiac function. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate in lab experiments is its ability to modulate multiple neurotransmitter systems, which may make it useful for studying complex neurological disorders. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to bind to a variety of receptors in addition to its intended targets.
Future Directions
There are several potential future directions for research on 1-benzyl-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate. One area of interest is its potential as a treatment for addiction, as it has been shown to modulate dopamine receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
1-benzyl-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and cardiology. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors, which may have implications for the treatment of addiction and other neurological disorders. In oncology, this compound has been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. In cardiology, this compound has been studied for its potential to improve cardiac function in patients with heart failure.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2.C2H2O4/c1-2-31-25-11-7-6-10-24(25)21-27-14-12-23(13-15-27)26(30)29-18-16-28(17-19-29)20-22-8-4-3-5-9-22;3-1(4)2(5)6/h3-11,23H,2,12-21H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVSSQSONVLPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950675.png)
![ethyl 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950679.png)
![ethyl 4-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950689.png)
![ethyl 4-{[1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate ethanedioate (salt)](/img/structure/B3950700.png)
![ethyl 4-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate oxalate](/img/structure/B3950706.png)

![1-benzyl-4-[(1-benzyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B3950715.png)
![1-benzyl-4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950721.png)
![1-benzyl-4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950735.png)
![1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950740.png)
![1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950744.png)
![1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950769.png)
![1-benzyl-4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950775.png)
![1-benzyl-4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950776.png)